molecular formula C13H19NO B1493600 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201315-20-8

1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1493600
M. Wt: 205.3 g/mol
InChI Key: PGPMDMGHCGTIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol, also known as 1-Ethyl-2-{(1-methylcyclobutyl)amino}ethanol, is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol. However, it’s worth noting that similar compounds can be produced by various methods, such as the hydrogenation of certain acids or their esters2.



Molecular Structure Analysis

The molecular structure of 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol is defined by its molecular formula, C13H19NO1. Unfortunately, I couldn’t find more detailed information about its structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol. However, similar compounds can undergo various reactions, such as dehydration3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol are not fully detailed in the available resources. However, its molecular weight is known to be 205.3 g/mol1.


Scientific Research Applications

Crystal Structure and Biological Activity

  • Research on similar compounds has revealed the crystal structure of related cyclobutane derivatives, highlighting their potential in medicinal chemistry due to significant antibacterial effects (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
  • The study of oxime derivatives, including those with a cyclobutane ring, has shown their capability to form two-dimensional networks through specific interactions, suggesting applications in materials science (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Synthesis and Characterization

  • Synthesis techniques have been developed for cyclobutane derivatives, providing pathways for creating complex molecular structures that can be used in pharmaceuticals and other chemical industries (Izquierdo et al., 2002).
  • The creation of enantiomerically pure cyclobutane derivatives has been achieved, which is crucial for the development of specific drug molecules and other applications in stereoselective synthesis (André et al., 2011).

Potential in Polymer Science

  • Research on cyclobutane derivatives has extended into polymer science, where these compounds have shown promise due to their unique properties like thermal stability and refractive index, making them suitable for creating new types of polymers (Drujon, Riess, Hall, & Padías, 1993).

Applications in NMR and Drug Design

  • The design and synthesis of fluorine-substituted cyclobutane amino acids have been explored for their use in NMR studies, particularly for investigating the structure of membrane-bound peptides (Tkachenko et al., 2014).
  • Cyclobutane analogs have been synthesized and characterized for their potential applications in drug development, particularly as intermediates in the synthesis of complex drugs (Ikunaka, Matsumoto, Fujima, & Hirayama, 2002).

Safety And Hazards

The safety and hazards associated with 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the use and study of 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol are not clear from the available information. As with any chemical compound, further research could lead to new applications and a better understanding of its properties and potential uses.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

1-[(2-ethylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-11-6-3-4-7-12(11)14-10-13(15)8-5-9-13/h3-4,6-7,14-15H,2,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPMDMGHCGTIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.